2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid
Description
2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to an isoquinoline ring system
Properties
IUPAC Name |
2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-10-6-11-8-16(3-2-12(11)13(15)7-10)4-5-21(19,20)9-14(17)18/h6-7H,2-5,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUYJUVWYDPDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN(C2)CCS(=O)(=O)CC(=O)O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the bromination of a suitable isoquinoline derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step often involves the attachment of the acetic acid moiety via esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-chloro-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid
- 2-[2-(5-fluoro-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid
- 2-[2-(5-iodo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid
Uniqueness
The uniqueness of 2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, the bromine-containing compound may exhibit distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
